5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one
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Overview
Description
5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are essential components of nucleic acids. This compound is characterized by the presence of hydroxyl groups at the 5th and 6th positions and a methyl group at the 2nd position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of urea with β-ketoesters, followed by hydroxylation at the 5th and 6th positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form corresponding ketones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones.
Reduction Products: Dihydropyrimidines.
Substitution Products: Alkylated or acylated pyrimidines.
Scientific Research Applications
5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may participate in hydrogen bonding, while the methyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxy-2-aminopyrimidin-4(1H)-one: Similar structure but with an amino group instead of a methyl group.
5,6-Dihydroxy-2-ethylpyrimidin-4(1H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl groups and a methyl group can result in distinct properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C5H6N2O3 |
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Molecular Weight |
142.11 g/mol |
IUPAC Name |
4,5-dihydroxy-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2O3/c1-2-6-4(9)3(8)5(10)7-2/h8H,1H3,(H2,6,7,9,10) |
InChI Key |
FBHQPWNPOSTKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)O)O |
Origin of Product |
United States |
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